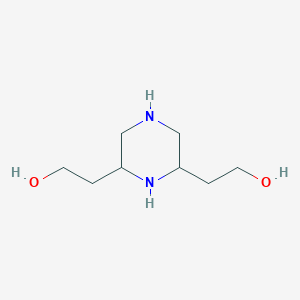
2,6-Piperazinediethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Piperazinediethanol is an organic compound with the molecular formula C8H18N2O2. It is a derivative of piperazine, featuring two hydroxyethyl groups attached to the nitrogen atoms of the piperazine ring. This compound is known for its versatility and is used in various chemical, biological, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Piperazinediethanol can be synthesized through several methods. One common approach involves the reaction of piperazine with ethylene oxide under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where piperazine and ethylene oxide are continuously fed into the system. The reaction is carried out under optimized conditions to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Piperazinediethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amine derivatives.
Substitution: Results in halogenated or alkylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Piperazinediethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a stabilizer for certain biological samples.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: this compound is employed in the production of polymers, resins, and surfactants.
Wirkmechanismus
The mechanism of action of 2,6-Piperazinediethanol involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyethyl groups enhance its solubility and facilitate its interaction with hydrophilic environments, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: Similar in structure but with hydroxyethyl groups at different positions.
Piperazine: The parent compound without hydroxyethyl groups.
N-(2-Hydroxyethyl)piperazine: Contains only one hydroxyethyl group.
Uniqueness
2,6-Piperazinediethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual hydroxyethyl groups enhance its reactivity and solubility, making it more versatile compared to its analogs.
Eigenschaften
CAS-Nummer |
3540-43-0 |
|---|---|
Molekularformel |
C8H18N2O2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-[6-(2-hydroxyethyl)piperazin-2-yl]ethanol |
InChI |
InChI=1S/C8H18N2O2/c11-3-1-7-5-9-6-8(10-7)2-4-12/h7-12H,1-6H2 |
InChI-Schlüssel |
NVIJLVAUKMTVLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(CN1)CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B13821448.png)
![ethyl 2-methyl-5-[(phenylcarbonyl)oxy]-1-({2-[(phenylcarbonyl)oxy]ethoxy}methyl)-1H-indole-3-carboxylate](/img/structure/B13821464.png)

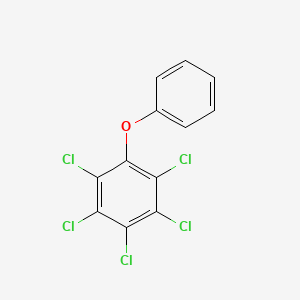


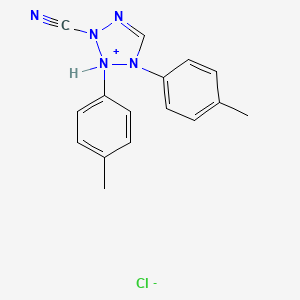
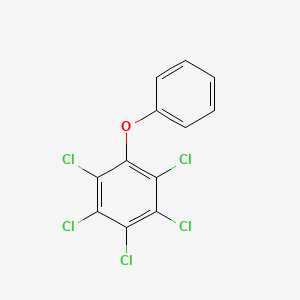

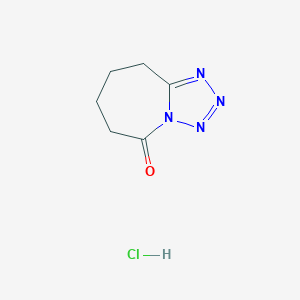
![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13821522.png)
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
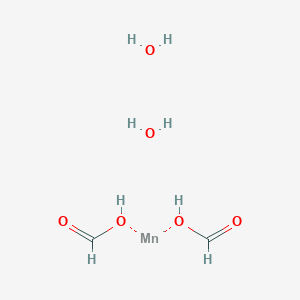
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
